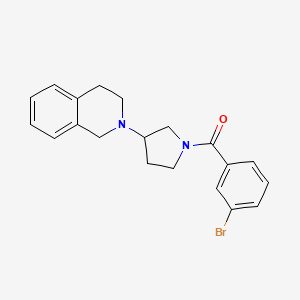

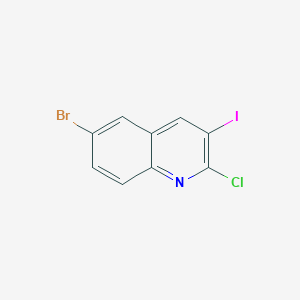

![molecular formula C22H21N3O B2964660 3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860787-64-0](/img/structure/B2964660.png)

3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

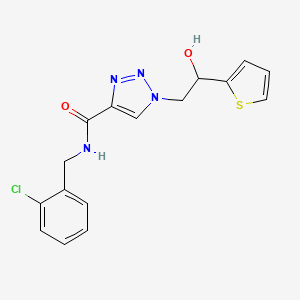

The compound “3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is an organic compound. It has an empirical formula of C17H18N2 and a molecular weight of 250.34 .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring, which is a fused benzene and imidazole ring, and a pyridinone ring. The benzimidazole ring is substituted with two methyl groups at positions 5 and 6, and a 4-methylbenzyl group at position 1 .Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.科学的研究の応用

Thromboxane A2 Receptor Antagonists

Benzimidazole derivatives have been synthesized and evaluated as potential thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonists. These compounds, including 1-benzylbenzimidazole and 3-benzylimidazo[4,5-b]pyridine substituted in the 2-position by an alkanoic or mercaptoalkanoic acid chain, have shown significant affinity for TXA2/PGH2 receptors in human platelets. This suggests a potential application of benzimidazole derivatives in modulating thromboxane A2 receptor activity, which could be relevant for cardiovascular diseases and clotting disorders (Nicolaï et al., 1993).

Phase Transfer Catalysis

The synthesis of benzimidazolo pyrimidines under kinetically controlled phase transfer catalysis conditions has been explored. This involves the insertion of dimethylvinylidene carbene into the azo moiety, leading to the formation of novel compounds with potential applications in material science and catalysis (Sharma et al., 2005).

Cytotoxicity Modulation

Studies on benzimidazolequinones have indicated that dimethyl group substituents significantly reduce cytotoxicity towards human skin fibroblast cells. This suggests that structural modifications to benzimidazole derivatives can influence their biological activity, potentially making them suitable for therapeutic applications where reduced cytotoxicity is desirable (Hehir et al., 2008).

Polyimide Synthesis

Research on novel polyimides derived from pyridine-containing aromatic dianhydride monomers, including those with benzimidazole structures, highlights applications in materials science. These polyimides show good thermal stability, mechanical properties, and low dielectric constants, making them suitable for electronic and aerospace industries (Wang et al., 2006).

Fluorescent Emission in Benzimidazole Derivatives

The solvatochromic effect on the fluorescent emission of benzimidazole derivatives has been studied, revealing that fluorescence intensity and emission wavelengths can vary significantly depending on the substituents on the benzimidazole ring and the solvents used. This indicates potential applications in the development of fluorescent probes and sensors (Verdasco et al., 1995).

Safety And Hazards

特性

IUPAC Name |

3-[5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O/c1-14-6-8-17(9-7-14)13-25-20-12-16(3)15(2)11-19(20)24-21(25)18-5-4-10-23-22(18)26/h4-12H,13H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMYXQJBAMOBJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C=C(C(=C3)C)C)N=C2C4=CC=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

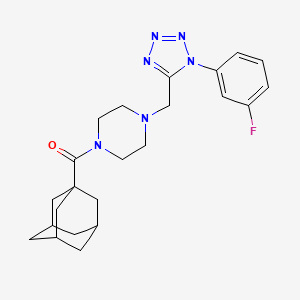

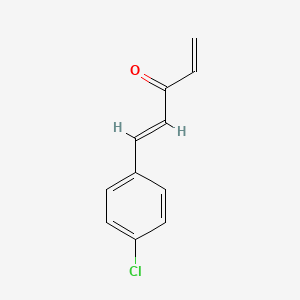

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-isopropylacetamide](/img/structure/B2964587.png)

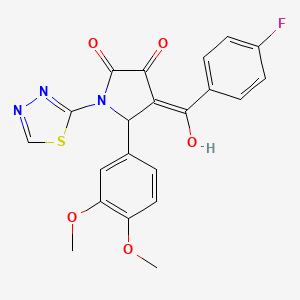

![N-isopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2964588.png)

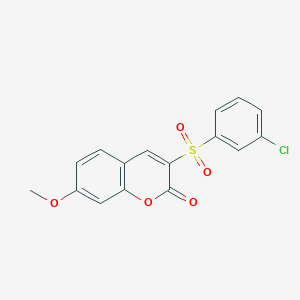

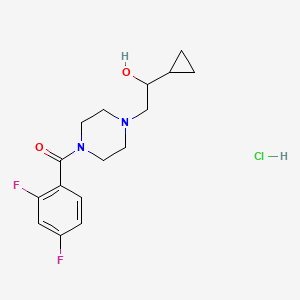

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2964590.png)

![N-[6-chloro-3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2964593.png)

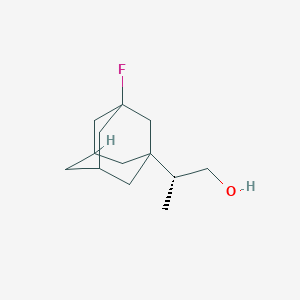

![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2964599.png)